molecular formula C8H7BrN4 B13599014 5-(3-Bromomethyl-phenyl)-2H-tetrazole CAS No. 886364-06-3

5-(3-Bromomethyl-phenyl)-2H-tetrazole

Cat. No.: B13599014
CAS No.: 886364-06-3
M. Wt: 239.07 g/mol
InChI Key: JGPNPRHDYCYMSM-UHFFFAOYSA-N
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Description

5-(3-Bromomethyl-phenyl)-2H-tetrazole is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a bromomethyl group attached to the phenyl ring, which is further connected to the tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromomethyl-phenyl)-2H-tetrazole typically involves the bromomethylation of a phenyl-tetrazole precursor. One common method includes the reaction of 3-bromomethylbenzyl chloride with sodium azide in the presence of a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of the desired tetrazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromomethyl-phenyl)-2H-tetrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the tetrazole ring can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, amines, and thiols. The reactions are typically carried out in polar solvents like DMF or acetonitrile.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve selective oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the tetrazole ring.

Major Products Formed

    Substitution Reactions: Formation of various substituted tetrazole derivatives.

    Oxidation Reactions: Introduction of hydroxyl or carbonyl groups.

    Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

5-(3-Bromomethyl-phenyl)-2H-tetrazole has several scientific research applications:

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.

    Materials Science: It is used in the synthesis of advanced materials, such as coordination polymers and metal-organic frameworks (MOFs), due to its ability to coordinate with metal ions.

    Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.

Mechanism of Action

The mechanism of action of 5-(3-Bromomethyl-phenyl)-2H-tetrazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, facilitating covalent binding to nucleophilic sites on proteins or DNA. The tetrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromomethylphenylboronic Acid: Similar in structure but contains a boronic acid group instead of a tetrazole ring.

    3-(Bromomethyl)phenylboronic Acid Pinacol Ester: Contains a pinacol ester group, offering different reactivity and applications.

    Benzyl(bromomethyl)sulfane: Contains a sulfane group, used in different synthetic applications.

Uniqueness

5-(3-Bromomethyl-phenyl)-2H-tetrazole is unique due to the presence of both the bromomethyl group and the tetrazole ring. This combination provides a distinct reactivity profile, making it a valuable intermediate in organic synthesis and a potential candidate for drug development. The tetrazole ring’s ability to mimic carboxylic acids and its stability under physiological conditions further enhance its utility in medicinal chemistry.

Biological Activity

5-(3-Bromomethyl-phenyl)-2H-tetrazole is a member of the tetrazole family, which are five-membered heterocyclic compounds known for their diverse biological activities. This compound, characterized by a bromomethyl group attached to a phenyl ring, has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, biological evaluations, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The molecular formula of this compound is C9_{9}H8_{8}BrN5_{5}. The synthesis of this compound can be achieved through various methods, typically involving the reaction of nitrile derivatives with sodium azide in the presence of suitable catalysts. Recent advancements have reported high yields (up to 96%) using microwave-assisted techniques and environmentally friendly solvents such as water or i-PrOH .

Anticancer Activity

Research indicates that tetrazoles, including this compound, possess significant anticancer properties. Studies have shown that certain tetrazole derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, compounds similar to this compound have demonstrated efficacy against breast cancer and leukemia cell lines.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies have reported that it exhibits activity against both Gram-positive and Gram-negative bacteria, including strains such as Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function .

Structure-Activity Relationships (SAR)

The biological activity of tetrazoles can be significantly influenced by their structural modifications. For example, the presence of electron-withdrawing groups like bromine enhances the lipophilicity and biological activity of these compounds. A comparative analysis with other tetrazoles reveals that variations in substituents on the phenyl ring can lead to differing potencies against specific biological targets .

Case Study 1: Anticancer Evaluation

In a study evaluating several tetrazole derivatives, this compound was found to inhibit the growth of HeLa cells with an IC50_{50} value in the low micromolar range. The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation assays .

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial efficacy of this compound against Bacillus cereus and Pseudomonas aeruginosa. The compound showed significant inhibitory effects with minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a lead compound in developing new antimicrobial agents .

Data Tables

Biological Activity Tested Organisms/Cell Lines IC50/MIC Values
AnticancerHeLa (cervical cancer)Low µM
AntimicrobialE. coli, S. aureusµM range
Bacillus cereus, P. aeruginosaµM range

Properties

CAS No.

886364-06-3

Molecular Formula

C8H7BrN4

Molecular Weight

239.07 g/mol

IUPAC Name

5-[3-(bromomethyl)phenyl]-2H-tetrazole

InChI

InChI=1S/C8H7BrN4/c9-5-6-2-1-3-7(4-6)8-10-12-13-11-8/h1-4H,5H2,(H,10,11,12,13)

InChI Key

JGPNPRHDYCYMSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NNN=N2)CBr

Origin of Product

United States

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